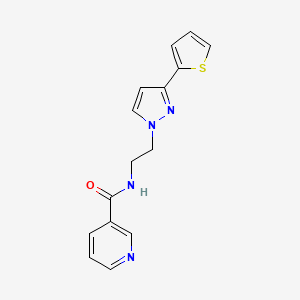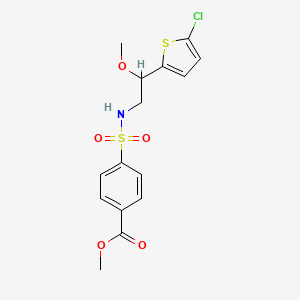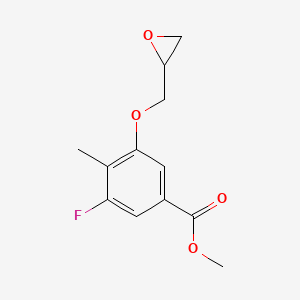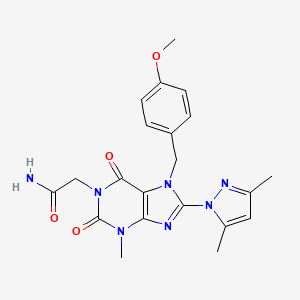![molecular formula C17H17ClN2O3S B2413446 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime CAS No. 306979-78-2](/img/structure/B2413446.png)
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime, also known as 2-CMPO, is an organosulfur compound that has been widely studied for its potential applications in various scientific fields. This compound has been studied for its ability to act as a ligand for metal ions and for its potential use in organic synthesis. In addition, 2-CMPO has been studied for its potential use in various biological and medical applications, including as a potential therapeutic agent for treating diseases such as cancer, Alzheimer’s, and Parkinson’s.
Wissenschaftliche Forschungsanwendungen
Synthesis Improvement
The compound 4-Chlorophenyl cyclopropyl ketone, an intermediate of flucycloxuron (an insecticide), is synthesized through acylation and cyclization, starting with 4-chlorobutyryl chloride and chlorobenzene. The process simplification and yield enhancement were the focus, with characterization done using 1H NMR and IR techniques (Gao Xue-yan, 2011).
Oxidation and Stability
The oxidation of sulfanyl groups in various compounds including 3-Benzylsulfanyl-4,5-diphenyl-4H-1,2,4-triazole and 5-methylsulfanyl-1-phenyl-1H-tetrazole was studied. The process was characterized by high chemoselectivity, indicating precision in the oxidation process (I. Loginova et al., 2011).
Cyclization in Acid
2-Nitro-1,1-bis(phenylalkylthio)ethene derivatives, when treated with trifluoromethanesulfonic acid, undergo fast intramolecular cyclization, leading to cyclic orthothioesters of isothiochromanones and related compounds. This indicates the compound's reactivity and potential application in synthesis pathways (J. Coustard, 2001).
Structural Analysis
The structural insights of three 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, including 2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile, were provided, revealing their potential as dihydrofolate reductase inhibitors. The crystal structure and molecular docking simulations suggest significant biological activity (L. H. Al-Wahaibi et al., 2021).
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfanyl-2-methyl-N-[(4-nitrophenyl)methoxy]propan-1-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-17(2,24-16-9-5-14(18)6-10-16)12-19-23-11-13-3-7-15(8-4-13)20(21)22/h3-10,12H,11H2,1-2H3/b19-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVSAJYUXGFDRX-XDHOZWIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

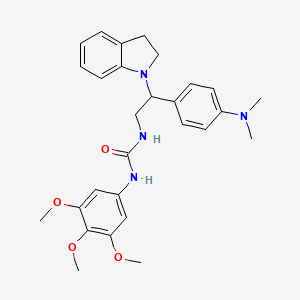
![N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2413366.png)
![2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2413367.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413370.png)
![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2413371.png)
![(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2413373.png)
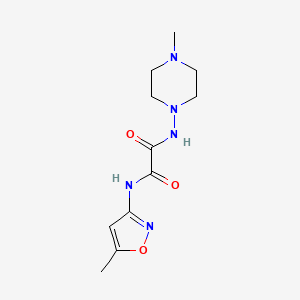
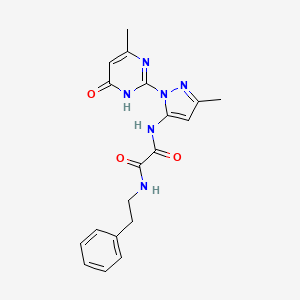
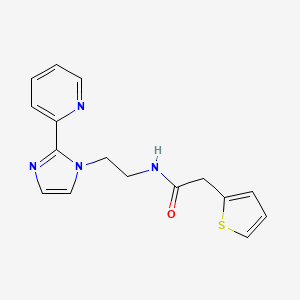
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2413380.png)
